alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride
Overview
Description
Alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride, also known as Butoxamine hydrochloride, is a laboratory chemical used for the synthesis of substances . It has a molecular formula of C15H25NO3 · HCl and a molecular weight of 303.82 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H25NO3 · HCl . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chloride (Cl) atoms.Scientific Research Applications
Crystal Structures and Polymorphism
- Crystal Structures of Polymorphs : The crystal structures of α-[(tert-butylamino)methyl]-2-chloro-4-hydroxybenzyl alcohol hydrochloride have been analyzed, revealing distinct molecular conformations and crystal structures in its polymorphs. These differences are linked to the physico-chemical properties of the compound and its pre-metabolite forms, indicating its potential use in studying molecular interactions and drug design (Saito et al., 1983).
- Polymorphism Analysis : Further research on the polymorphs of this compound confirms its stability under various conditions, such as humidity and mechanical treatments. This stability is contrasted with that of its pre-metabolite forms, emphasizing its importance in pharmaceutical research (Saito et al., 1983).
Pharmacological Studies
- Beta-Adrenoceptor Agonists Comparison : The compound has been compared with other beta-adrenoceptor stimulants in studies focusing on their effects on bronchomotor function. Such comparisons are vital in understanding the efficacy and mechanism of action of adrenergic drugs (Iravani & Melville, 1977).
Chemical Synthesis and Characterization
- Phosphorimetric Determination : A method for determining α-[(tert-butylamino)methyl]-3, 4-dihydroxybenzyl alcohol 3, 4-di (p-toluate) has been established, using phosphorescence in alkaline extracts. This technique is essential for quantitative analysis in chemical research (Hirauchi, Fujishita, & Amano, 1980).
Applications in Organic Chemistry
- Synthesis of Enantiopure Compounds : The compound has been used in the synthesis of enantiopure derivatives, showcasing its role in the development of chiral compounds in organic chemistry (Chaloin et al., 2008).
Antioxidant Research
- Antioxidant Capacity Assessment : Studies have included the compound in evaluating the antioxidant capacity of various substances in chemical and biological systems, underlining its role in understanding oxidative stress and potential therapeutic applications (Soares, Andreazza, & Salvador, 2003).
Electrocatalysis
- Electrocatalytic Oxidation Studies : Research involving β-phosphonylated nitroxides, including derivatives of the compound, has been conducted to explore their use in the electrocatalytic oxidation of alcohol, highlighting their potential in electrochemical applications (Kashiwagi, Nishimura, & Anzai, 2002).
Nonsteroidal Anti-inflammatory Research
- Development of Anti-inflammatory Compounds : The compound has been included in the synthesis of anti-inflammatory compounds, indicating its utility in the development of new pharmaceuticals (van Dijk & Zwagemakers, 1977).
Additional Applications
- Physico-Chemical Property Determination : Research has focused on determining the physico-chemical properties of derivatives of the compound, which is crucial for drug development and understanding molecular interactions (Tengler et al., 2013).
Safety And Hazards
This compound is classified as having acute toxicity when ingested (Category 4, H302) and can cause serious eye irritation (Category 2A, H319) . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .
properties
IUPAC Name |
2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPAECSKKQLCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butoxamine hydrochloride | |
CAS RN |
5696-15-1 | |
Record name | Butoxamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5696-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BUTOXAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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